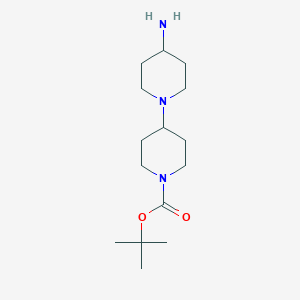
2-ブロモ-4-ホルミルベンゾニトリル
概要
説明
2-Bromo-4-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzonitrile, featuring a bromine atom and a formyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and serves as an intermediate in the production of various chemical substances .
科学的研究の応用
2-Bromo-4-formylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is employed in the production of dyes, agrochemicals, and specialty chemicals
作用機序
In terms of its chemical reactions, benzylic halides like “2-Bromo-4-formylbenzonitrile” typically undergo nucleophilic substitution reactions . These reactions involve a nucleophile, which is a chemical species rich in electrons, attacking an electrophilic carbon atom attached to a leaving group. In the case of “2-Bromo-4-formylbenzonitrile”, the bromine atom would act as the leaving group .
生化学分析
Biochemical Properties
2-Bromo-4-formylbenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-Bromo-4-formylbenzonitrile and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing the overall biochemical environment within the cell.
Cellular Effects
The effects of 2-Bromo-4-formylbenzonitrile on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, 2-Bromo-4-formylbenzonitrile can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. These changes can have downstream effects on cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromo-4-formylbenzonitrile exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can lead to the inhibition or activation of the target molecule, thereby influencing cellular processes. For instance, the interaction of 2-Bromo-4-formylbenzonitrile with cytochrome P450 can result in the modulation of the enzyme’s activity, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-4-formylbenzonitrile can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature and pH . Over time, 2-Bromo-4-formylbenzonitrile may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-formylbenzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function . In some cases, high doses of 2-Bromo-4-formylbenzonitrile have been associated with toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of careful dosing in experimental studies to avoid adverse outcomes.
Metabolic Pathways
2-Bromo-4-formylbenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . One key enzyme involved in the metabolism of this compound is cytochrome P450, which catalyzes the oxidation of 2-Bromo-4-formylbenzonitrile to produce metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-formylbenzonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 2-Bromo-4-formylbenzonitrile can affect its biochemical activity, as the compound may accumulate in specific regions of the cell where it can interact with target biomolecules.
Subcellular Localization
The subcellular localization of 2-Bromo-4-formylbenzonitrile is influenced by various factors, including targeting signals and post-translational modifications . This compound may be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, 2-Bromo-4-formylbenzonitrile may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism. The localization of this compound can impact its activity and function, as it may be more effective in certain cellular environments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-formylbenzonitrile typically involves the bromination of 4-formylbenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Another approach involves the reaction of benzoyl chloride derivatives with alkanesulphonyltrichlorophosphazene at elevated temperatures .
Industrial Production Methods: Industrial production methods for 2-Bromo-4-formylbenzonitrile often utilize similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反応の分析
Types of Reactions: 2-Bromo-4-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzonitriles
- Carboxylic acids
- Alcohols
- Biaryl compounds
類似化合物との比較
- 4-Bromo-2-formylbenzonitrile
- 2-Bromo-5-formylbenzonitrile
- 2-Bromo-4-cyanobenzaldehyde
Comparison: 2-Bromo-4-formylbenzonitrile is unique due to the specific positioning of the bromine and formyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties .
特性
IUPAC Name |
2-bromo-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYYRLJAFLKUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698897 | |
| Record name | 2-Bromo-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-70-3 | |
| Record name | 2-Bromo-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















